molecular formula C8H8N2S B12365376 4,6-Dimethyl-2-thioxonicotinonitrile

4,6-Dimethyl-2-thioxonicotinonitrile

Cat. No.: B12365376
M. Wt: 164.23 g/mol
InChI Key: XIAFDOSWZCRUGU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-thioxonicotinonitrile is a heterocyclic compound characterized by a thioxo group attached to a nicotinonitrile core

Preparation Methods

The synthesis of 4,6-Dimethyl-2-thioxonicotinonitrile typically involves the condensation of acetaldehyde with cyanothioacetamide and 1-(prop-1-en-2-yl)pyrrolidine. This reaction yields 4,6-dimethyl-2-thioxo-1,2-dihydronicotinonitrile, which can be further alkylated with α-haloketones to produce substituted 2-alkylsulfanyl-4,6-dimethylnicotinonitriles and thieno[2,3-b]pyridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4,6-Dimethyl-2-thioxonicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium ferricyanide for oxidation and α-haloketones for alkylation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-thioxonicotinonitrile involves its interaction with molecular targets through its thioxo and nitrile groups. For instance, its oxidation products, such as bis(3-cyanopyridin-2-yl) disulfides, exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

4,6-Dimethyl-2-thioxonicotinonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its derivatives in various chemical and industrial applications.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4,6-dimethyl-2-sulfanylidene-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3

InChI Key

XIAFDOSWZCRUGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=S)C1C#N)C

Origin of Product

United States

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